2-Bromobenzene-1,4-diyl bis(2-chlorobenzoate)
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Overview
Description
2-BROMO-4-[(2-CHLOROBENZOYL)OXY]PHENYL 2-CHLOROBENZOATE is a complex organic compound that features both bromine and chlorine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-[(2-CHLOROBENZOYL)OXY]PHENYL 2-CHLOROBENZOATE typically involves multiple steps, including halogenation and esterification reactions. One common method involves the reaction of 2-bromo-4-hydroxybenzoic acid with 2-chlorobenzoyl chloride in the presence of a base such as pyridine to form the ester linkage . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-BROMO-4-[(2-CHLOROBENZOYL)OXY]PHENYL 2-CHLOROBENZOATE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage yields 2-bromo-4-hydroxybenzoic acid and 2-chlorobenzoic acid .
Scientific Research Applications
2-BROMO-4-[(2-CHLOROBENZOYL)OXY]PHENYL 2-CHLOROBENZOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-BROMO-4-[(2-CHLOROBENZOYL)OXY]PHENYL 2-CHLOROBENZOATE exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorobenzaldehyde
- 2-Bromo-4-chlorobenzoic acid
- 4-Bromo-2-chlorophenol
Uniqueness
2-BROMO-4-[(2-CHLOROBENZOYL)OXY]PHENYL 2-CHLOROBENZOATE is unique due to its dual ester linkages and the presence of both bromine and chlorine substituents. This structural complexity allows for a wide range of chemical modifications and applications that are not possible with simpler compounds .
Properties
Molecular Formula |
C20H11BrCl2O4 |
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Molecular Weight |
466.1 g/mol |
IUPAC Name |
[3-bromo-4-(2-chlorobenzoyl)oxyphenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C20H11BrCl2O4/c21-15-11-12(26-19(24)13-5-1-3-7-16(13)22)9-10-18(15)27-20(25)14-6-2-4-8-17(14)23/h1-11H |
InChI Key |
ZAULLVTWDMRUQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)Br)Cl |
Origin of Product |
United States |
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